molecular formula C8H19ClN2O2S B11870840 (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11870840
M. Wt: 242.77 g/mol
InChI Key: FPSUPWXYYAFUAJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a series of reactions to introduce the butane-1-sulfonamide group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Modified pyrrolidine derivatives.

Scientific Research Applications

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrrolidin-3-yl)butane-1-sulfonamide: Lacks the (S)-stereoisomer specificity.

    N-(pyrrolidin-3-yl)ethane-1-sulfonamide: Shorter alkyl chain.

    N-(pyrrolidin-3-yl)propane-1-sulfonamide: Different alkyl chain length.

Uniqueness

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may enhance its stability and solubility compared to similar compounds.

Biological Activity

(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chiral sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₇H₁₈ClN₂O₂S
  • Molecular Weight : Approximately 192.28 g/mol

The compound features a sulfonamide functional group linked to a butane chain, with a pyrrolidine moiety that contributes to its unique properties. Its reactivity primarily involves nucleophilic substitution reactions typical of sulfonamides, allowing for the formation of various derivatives.

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory and infectious processes. The structural characteristics of the compound enable effective interaction with biological targets, suggesting potential therapeutic applications in treating various diseases.

Pharmacological Effects

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may exhibit similar effects.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Case Studies

A limited number of studies have specifically focused on this compound; however, related compounds have demonstrated significant biological activities:

  • Anticonvulsant Activity : Analogues of pyrrolidine-containing compounds have shown efficacy in seizure models, highlighting the potential for this compound to exhibit similar properties .
CompoundActivityReference
Compound 1Anticonvulsant (ED50 = 18.4 mg/kg)
Compound 2Cytotoxic against Jurkat cells (IC50 < doxorubicin)

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the pyrrolidine ring and sulfonamide group can significantly influence biological activity. For instance, substituents on the phenyl ring or variations in the alkyl chain length can enhance or diminish activity against specific targets .

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m0./s1

InChI Key

FPSUPWXYYAFUAJ-QRPNPIFTSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@H]1CCNC1.Cl

Canonical SMILES

CCCCS(=O)(=O)NC1CCNC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.